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Ciprofibrate D6

Cat. No.: B1191633
M. Wt: 295.19
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Fibrate Class Compounds in Experimental and Mechanistic Research

Fibrates are a class of drugs that have been used for decades to treat high levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol in the blood. uscjournal.comscielo.brscielo.br Beyond their clinical use, fibrates are important tools in experimental and mechanistic research due to their specific mode of action. ahajournals.org

The primary mechanism of action for fibrates involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. ahajournals.orgwikipedia.org PPARs are a group of nuclear receptors that regulate the expression of genes involved in lipid and carbohydrate metabolism. wikipedia.org By activating PPARα, fibrates influence the transcription of numerous genes, leading to several key effects:

Decreased Triglyceride Levels: Fibrates stimulate the activity of lipoprotein lipase (B570770), an enzyme that breaks down triglycerides in the blood. ahajournals.orgdrugbank.com They also reduce the liver's production of apolipoprotein C-III (apoC-III), a protein that inhibits lipoprotein lipase. ahajournals.orgdrugbank.com This dual action enhances the clearance of triglyceride-rich lipoproteins.

Increased HDL Cholesterol: Fibrates increase the production of apolipoproteins A-I (apoA-I) and A-II (apoA-II), which are the primary proteins associated with HDL cholesterol. ahajournals.orgdrugbank.com

Modulation of LDL Cholesterol: The effect of fibrates on low-density lipoprotein (LDL) cholesterol can vary. In some cases, they can reduce the number of small, dense LDL particles, which are considered more atherogenic. uscjournal.com

This well-defined mechanism makes fibrates valuable for studying the complex pathways of lipid metabolism and the role of PPARα in various physiological and pathological processes. ahajournals.orgwikipedia.org

Rationale for Deuterated Ciprofibrate (B1669075) (Ciprofibrate D6) in Advanced Academic Studies

Ciprofibrate is a potent member of the fibrate class of drugs. medchemexpress.comtargetmol.com Its deuterated form, this compound, is a valuable tool in advanced academic research for several reasons.

This compound serves as an excellent internal standard for quantitative analysis in bioanalytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comclearsynth.com In these studies, a known amount of the deuterated standard is added to a biological sample (such as plasma or urine) before processing. Because this compound is chemically identical to the non-labeled ciprofibrate but has a different mass, it behaves similarly during extraction and analysis but can be distinguished by the mass spectrometer. clearsynth.comclearsynth.com This allows for precise and accurate quantification of the unlabeled ciprofibrate in the sample, correcting for any loss that may occur during sample preparation. clearsynth.com

Furthermore, the use of deuterated compounds like this compound is crucial for drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By administering the deuterated version, researchers can more easily track the metabolic fate of the drug, identify its metabolites, and understand its clearance from the body. acs.orgclearsynth.com The strategic placement of deuterium (B1214612) atoms can also be used to investigate the kinetic isotope effect on drug metabolism, providing insights into which parts of the molecule are most susceptible to enzymatic breakdown. symeres.comnih.gov This information is vital for designing new drugs with improved metabolic stability.

Chemical and Physical Properties of Ciprofibrate and this compound

PropertyCiprofibrateThis compound
Chemical Formula C₁₃H₁₄Cl₂O₃ nih.govC₁₃H₈Cl₂D₆O₃ caymanchem.com
Molecular Weight 289.15 g/mol nih.gov295.2 g/mol caymanchem.com
Synonyms (±)-Ciprofibrate, WIN 35,833 caymanchem.com(±)-Ciprofibrate-d6, WIN 35,833-d6 caymanchem.com
Appearance Solid caymanchem.comSolid caymanchem.com
Solubility Soluble in Methanol (B129727) caymanchem.comSoluble in Acetonitrile, Methanol, and DMSO caymanchem.com
CAS Number 52214-84-3 nih.gov2070015-05-1 caymanchem.com

Properties

Molecular Formula

C13H8D6Cl2O3

Molecular Weight

295.19

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Approaches for Ciprofibrate D6

Historical Development of Ciprofibrate (B1669075) Synthesis Relevant to Isotopic Incorporation

The synthesis of ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, was first patented in the 1970s. isotope.com Early synthetic routes laid the groundwork for later isotopic labeling strategies. A key historical synthesis involves the reaction of p-(2,2-dichlorocyclopropyl)phenol with a derivative of 2-bromo-2-methylpropionate. atamanchemicals.com This Williamson ether synthesis approach, while effective for producing the core structure of ciprofibrate, highlights a critical juncture for potential isotopic labeling—the isobutyrate moiety.

A notable advancement in ciprofibrate synthesis, which also has implications for isotopic labeling, is a novel method starting from p-hydroxybenzaldehyde. wakefieldchemistryconsulting.comgoogle.com This process involves a condensation-decarboxylation reaction with malonic acid to form p-hydroxystyrene, followed by etherification with a 2-halogenated isobutyrate, cyclization with chloroform, and subsequent hydrolysis. wakefieldchemistryconsulting.comgoogle.com The modularity of this synthesis allows for the introduction of isotopically labeled building blocks at various stages. For the synthesis of Ciprofibrate D6, the critical labeled intermediate is a deuterated version of the isobutyrate component.

Contemporary Chemical Synthesis Routes for Deuterated Ciprofibrate and its Analogues

The contemporary synthesis of this compound, formally named 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid, logically proceeds by coupling a deuterated isobutyric acid derivative with the pre-formed p-(2,2-dichlorocyclopropyl)phenol. The key deuterated starting material is 2-methyl-d3-propanoic-3,3,3-d3 acid (isobutyric acid-d6).

The synthesis of isobutyric acid-d6 can be achieved through various methods. One such method involves the use of deuterated methylating agents. For example, the reaction can start from deuterated precursors like deuterated methanol (B129727) (CD3OD) or methyl iodide-d3. wakefieldchemistryconsulting.com A plausible synthetic route to 2-methyl-d3-propionic-3,3,3-d3 acid involves the reaction of sodium hydride with a suitable substrate followed by quenching with a deuterated methyl source. rsc.org

Once the deuterated isobutyric acid or its ester is obtained, it can be reacted with p-(2,2-dichlorocyclopropyl)phenol under basic conditions, analogous to the historical synthesis, to yield this compound. This Williamson ether synthesis remains a robust and efficient method for forming the ether linkage.

StepReactantsReagents/ConditionsProduct
1p-Hydroxybenzaldehyde, Malonic acidAlkaline catalyst, Condensation/Decarboxylationp-Hydroxystyrene
2p-Hydroxystyrene, 2-Halogenated isobutyrate (or its deuterated analogue)Base, EtherificationEtherification product
3Etherification product, ChloroformBase, Phase transfer catalyst, CyclizationCyclization product
4Cyclization productAlkaline solution, Alcoholysis, Acidification, RecrystallizationCiprofibrate (or this compound)

Strategies for Specific Deuterium (B1214612) Labeling and Isotopic Purity Assessment

The primary strategy for the synthesis of this compound involves the use of a pre-labeled building block, specifically 2-methyl-d3-propanoic-3,3,3-d3 acid or its derivatives. This "bottom-up" approach ensures the specific placement of deuterium atoms on the two methyl groups of the isobutyrate moiety. The use of highly enriched deuterated starting materials, such as methyl iodide-d3 with enrichments exceeding 99.5%, is crucial for achieving high isotopic purity in the final product. wakefieldchemistryconsulting.com

An alternative, though less common for this specific molecule, is late-stage deuteration. This involves introducing deuterium atoms into the fully formed ciprofibrate molecule. For instance, palladium-catalyzed C(sp3)–H deuteration of free carboxylic acids has been demonstrated, where ciprofibrate showed moderate deuterium incorporation. nih.gov However, this method may offer less control over the specific positions and number of incorporated deuterium atoms compared to the building block approach.

Isotopic Enrichment and Characterization Techniques in Deuterated Compound Synthesis

The characterization of this compound involves confirming its chemical structure and quantifying its isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are the principal techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is used to confirm the absence of protons at the labeled positions. The integration of the remaining proton signals should correspond to the non-deuterated parts of the molecule.

²H (Deuterium) NMR directly observes the deuterium signals, confirming their presence and location within the molecule. sigmaaldrich.com The chemical shifts in ²H NMR are identical to those in ¹H NMR.

¹³C NMR can also be used to confirm the structure. The carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for a CD group and a septet for a CD3 group) and an isotopic shift compared to the unlabeled compound.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which will be higher for the deuterated version compared to the unlabeled ciprofibrate.

The isotopic distribution pattern in the mass spectrum is used to determine the isotopic enrichment. isotope.comlibretexts.org The relative intensities of the M+1, M+2, etc., peaks will differ significantly between the labeled and unlabeled compounds. For this compound, the most abundant peak in the molecular ion cluster should correspond to the species with six deuterium atoms. The presence of lower mass isotopologues (d1-d5) indicates incomplete deuteration. rsc.org

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability as an internal standard for quantitative analysis.

TechniqueInformation Obtained
¹H NMRConfirms absence of protons at labeled sites and structural integrity.
²H NMRDirectly detects and confirms the location of deuterium atoms. sigmaaldrich.com
¹³C NMRConfirms carbon skeleton and shows splitting patterns due to C-D coupling.
High-Resolution Mass Spectrometry (HRMS)Provides accurate mass and determines isotopic distribution and purity. rsc.orgchemicalbook.com

Advanced Analytical Methodologies Utilizing Ciprofibrate D6 As an Internal Standard

Principles of Quantitative Analysis with Stable Isotope-Labeled Internal Standards

Quantitative analysis in fields like pharmacokinetics and metabolic studies heavily relies on the use of internal standards to ensure the accuracy and reproducibility of results. acanthusresearch.comsilantes.com Stable isotope-labeled internal standards (SIL-IS), such as Ciprofibrate (B1669075) D6, are considered the gold standard for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.comlgcstandards.com

The fundamental principle behind using a SIL-IS is its chemical and physical near-identity to the analyte of interest. lgcstandards.com By incorporating stable isotopes like deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N, the mass of the standard is increased without significantly altering its chemical properties. acanthusresearch.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. lgcstandards.com

The use of a SIL-IS like Ciprofibrate D6 effectively compensates for variations that can occur during sample preparation, chromatography, and ionization. acanthusresearch.comlgcstandards.com Since the SIL-IS behaves almost identically to the analyte, any loss of analyte during extraction or variability in instrument response will be mirrored by the internal standard. lgcstandards.com This allows for accurate quantification by calculating the ratio of the analyte's signal to the known concentration of the internal standard. silantes.com For optimal performance, a mass difference of three or more mass units between the analyte and the SIL-IS is generally required to prevent spectral overlap. acanthusresearch.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications for this compound

LC-MS and LC-MS/MS are powerful analytical techniques used for the separation, identification, and quantification of chemical compounds. This compound is specifically intended for use as an internal standard in these methods for the quantification of ciprofibrate. clearsynth.com

Method Development and Validation Protocols for this compound Quantification in Research Matrices

The development and validation of analytical methods using this compound are critical for ensuring reliable results in research settings. clearsynth.comoup.com Validation protocols typically assess parameters such as linearity, accuracy, precision, selectivity, and stability.

A developed LC-MS/MS method for ciprofibrate quantification in human plasma demonstrated linearity over a concentration range of 25–30,000 ng/mL. nih.govresearchgate.net The accuracy of this method was found to be between 101.26% and 106.44%, with a lower limit of quantitation (LLOQ) of 25 ng/mL. nih.govresearchgate.net Stability tests indicated that both the drug and the internal standard were stable under various conditions. nih.gov The precision of such methods is often evaluated by intra- and inter-day variations, which should ideally be low. researchgate.net

Table 1: Example of Method Validation Parameters for Ciprofibrate Quantification

Parameter Result Reference
Linearity Range 25–30,000 ng/mL nih.govresearchgate.net
Accuracy 101.26–106.44% nih.govresearchgate.net
Lower Limit of Quantitation (LLOQ) 25 ng/mL nih.govresearchgate.net

Chromatographic Separation Techniques for Isotopic Purity and Compound Resolution

Effective chromatographic separation is essential to ensure that the analyte and its deuterated internal standard are resolved from other matrix components and to assess the isotopic purity of the standard. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique for the separation of ciprofibrate. researchgate.netnih.gov

The isotopic purity of a deuterated standard like this compound is a critical factor. avantiresearch.com It refers to the percentage of the standard that is fully labeled with the stable isotope. avantiresearch.com High-resolution mass spectrometry (HRMS) can be used to determine the isotopic purity by distinguishing between the different isotopologues (e.g., D0 to D6). nih.govresearchgate.net Low isotopic purity can lead to interference with the analyte signal and affect the accuracy of quantification. avantiresearch.com

Ionization Techniques and Mass Spectrometric Detection Parameters

The choice of ionization technique is crucial for converting the analyte and internal standard into gas-phase ions for mass spectrometric detection. bitesizebio.com For fibrates like ciprofibrate, electrospray ionization (ESI) is a commonly used soft ionization technique that minimizes fragmentation and is compatible with liquid chromatography. researchgate.netbitesizebio.com

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, a technique known as multiple reaction monitoring (MRM). nih.gov For ciprofibrate, a common transition monitored in negative ionization mode is from a precursor ion at m/z 287.0 to a product ion at m/z 85.0. nih.govresearchgate.net The corresponding transition for the internal standard would be shifted by the mass difference due to deuteration.

Table 2: Example of Mass Spectrometric Parameters for Ciprofibrate

Parameter Value Reference
Ionization Mode Negative Electrospray Ionization (ESI) nih.govresearchgate.net
Declustering Potential -51 V researchgate.net
Collision Energy -16 eV researchgate.net
Collision Exit Potential -5 V researchgate.net
Precursor Ion (m/z) 287.0 nih.govresearchgate.net

Integration of this compound in Multi-Analyte Quantification Platforms

In many research and clinical applications, it is efficient to quantify multiple analytes simultaneously. This compound can be integrated into multi-analyte quantification platforms, often used in metabolomics or for monitoring multiple drugs and their metabolites. lgcstandards.commdpi.com

In such platforms, a unique stable isotope-labeled internal standard is ideally used for each analyte to be quantified. lgcstandards.com This ensures the highest accuracy as each SIL-IS will precisely mimic the behavior of its corresponding analyte throughout the analytical process. lgcstandards.com For instance, a method was developed for the simultaneous detection of seven statins and three fibrates, including ciprofibrate, from a small volume of plasma. mdpi.com

Sample Preparation Methodologies for Complex Biological Matrices in Analytical Research

The extraction of analytes from complex biological matrices like plasma, urine, or tissue is a critical step prior to LC-MS analysis. biotage.comslideshare.net The goal is to isolate the analyte of interest from interfering substances that can affect the accuracy of the measurement. biotage.com

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For ciprofibrate, LLE has been used with an organic solvent mixture like diethyl ether and dichloromethane. researchgate.net

Solid-Phase Extraction (SPE): SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. oup.com This method is often more rapid and reproducible than LLE. oup.com An Oasis HLB cartridge is an example of an SPE sorbent used for extracting ciprofibrate from human plasma. oup.comnih.gov

Protein Precipitation: This is a simpler method where a solvent like acetone (B3395972) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. mdpi.com

The choice of method depends on the analyte's properties, the complexity of the matrix, and the desired level of cleanliness and recovery. biotage.com

Table of Compounds

Compound Name
Ciprofibrate
This compound
Bezafibrate
Fenofibric acid
Furosemide
Lidocaine
Isoflurane
Testosterone
d3-testosterone
Acetonitrile
Methanol (B129727)
Formic acid
Acetic acid
Diethyl ether
Dichloromethane
Ammonia
Orthophosphoric acid
Propylene glycol
Acetone
Aniline
Ethylmorphine
Ethoxycoumarin
Ethoxyresorufin
Luminol
Lucigenin
Hydrogen peroxide
Zymosan
Hexobarbital
Clinofibrate
Rosuvastatin
Atorvastatin
Ciprofloxacin
Desethylene-ciprofloxacin
Sulfo-ciprofloxacin
Oxo-ciprofloxacin
Endosulfan sulfate
d4-endosulfan sulfate
19-noretiocholanolone
d4-19-noretiocholanolone
Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Enrofloxacin
Enrofloxacin-D5
Bendroflumethiazide
1-(1-naphthyl)ethylamine
Ciprofibrate Ethyl Ester-d6
HP-β-CD
β-Cyclodextrin
d6-propylene oxide
Triethylamine
Ammonium formate
Ammonium carbonate
HP-d6-β-CD
Vinpocetine
Folic acid
Triethylamine
Orthophosphoric acid
Bosutinib-[d8]
Cariprazine-[d6]
Cephalexin-[d5] Hydrate
Cetirizine-[d8]
Cobicistat-[d8]
Cycloguanil-[d6]
Dabigatran-[d4] HCl
Dasatinib-[d8]
N-Desbutyl Lumefantrine-[d9]
O-desmethyl Mebeverine acid-[d5]
Despropyl propafenone (B51707) d5 HCl
Didesmethyl citalopram (B1669093) d4 HBr
Dimethyl Fumarate-[d6]
Dofetilide-[d4]
Enalapril-[d5]
Enalaprilat-[d5]
Enzalutamide Carboxylic acid-D6
MDV 3100-[d3]
Ezetimibe-[N-(4-fluorophenyl-d4)]
Amlodipine besylate
Metoprolol succinate
1,4-BTMSB-d4
DSS-d6
Sinapic acid
α-cyano-4-hydroxycinnamic acid
2,5-dihydroxybenzoic acid
Methane
Ammonia

Mechanistic Research on Ciprofibrate Metabolism in Non Human Biological Systems

In Vitro Metabolic Stability and Metabolite Identification Studies with Ciprofibrate (B1669075) D6

In vitro studies are fundamental to understanding how a compound is metabolized before conducting in vivo experiments. Using deuterium-labeled compounds like Ciprofibrate D6 in these settings aids in the precise identification and quantification of metabolites.

Hepatocyte and Microsomal Incubation Systems for Metabolic Pathway Elucidation

Hepatocytes, isolated liver cells, and liver microsomes, a fraction of liver cells containing key drug-metabolizing enzymes, are widely used in vitro systems. Hepatocytes provide a more complete model, encompassing both Phase I and Phase II metabolic pathways, while microsomes are particularly useful for studying Phase I oxidative metabolism mediated by cytochrome P450 (CYP) enzymes and Phase II glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). S9 fractions, which include both microsomal and cytosolic enzymes, are also employed to assess a broader spectrum of metabolic reactions.

Incubation of this compound with these systems from different animal species allows researchers to investigate species-specific metabolic pathways and determine the rate of metabolic transformation. The deuterium (B1214612) label helps distinguish the parent compound from endogenous substances and facilitates the detection of metabolites using mass spectrometry.

In Vivo Metabolic Profiling in Animal Models Using Isotopic Tracers

In vivo studies using animal models and isotopic tracers provide insights into the systemic metabolism, distribution, and excretion of a compound.

Investigation of Pharmacokinetic Behavior in Pre-Clinical Animal Models

Pharmacokinetic studies in pre-clinical animal models such as rats, mice, rabbits, dogs, and monkeys are essential for understanding the ADME profile of a drug candidate. The use of deuterium-labeled compounds like this compound simplifies the analysis of the parent compound and its metabolites in biological fluids and tissues using mass spectrometry, offering improved sensitivity and specificity. Studies on ciprofibrate in rats have investigated its effects on lipid metabolism and cholesterol biosynthesis. While specific in vivo pharmacokinetic data for this compound were not found, the principles of using labeled tracers in these studies are well-established to determine parameters such as clearance, volume of distribution, and half-life.

Comparative Metabolic Studies Across Species for Research Model Selection

Comparing the metabolic profiles of a compound in different animal species is crucial for selecting the most relevant models for toxicological and pharmacological studies. Species differences in drug metabolism can significantly impact the extrapolation of animal data to humans. Studies with ciprofibrate and other PPARα agonists have highlighted notable species differences in response and enzyme induction. For instance, the magnitude of induction of beta-oxidation pathways by PPARα agonists is significantly greater in rodents compared to primates. Comparative in vitro metabolism studies using liver microsomes or hepatocytes from various species can reveal these differences. If metabolic pathways or major metabolites differ significantly between species, it can influence the choice of animal model for further research to ensure its relevance to human metabolism.

Role of Specific Enzyme Systems in this compound Metabolism

The metabolism of ciprofibrate, including its deuterium-labeled analog, is mediated by various enzyme systems, primarily in the liver. Phase I metabolism often involves cytochrome P450 enzymes, which catalyze oxidative reactions. Phase II metabolism involves conjugation reactions, such as glucuronidation, catalyzed by UGTs.

Studies on ciprofibrate have shown its ability to induce specific enzymes, such as CYP4A1 in certain animal species. Research has also investigated the impact of ciprofibrate on other hepatic enzymes and metabolic processes. While direct studies detailing the specific enzymes responsible for metabolizing this compound were not identified, it is expected to be a substrate for the same enzyme systems that metabolize the parent compound. Identifying these enzymes, potentially through studies using recombinant enzymes or selective enzyme inhibitors, is important for understanding the metabolic fate and potential for drug interactions.

Molecular and Cellular Research Investigating Ciprofibrate D6 Interactions and Pathways

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Studies in Experimental Models

Ciprofibrate (B1669075) functions as a potent agonist of PPARα, a nuclear receptor that plays a critical role in regulating the expression of genes involved in lipid and glucose metabolism, as well as inflammation medchemexpress.compatsnap.comcreative-diagnostics.com. Activation of PPARα by ligands like Ciprofibrate leads to the formation of a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription creative-diagnostics.com.

Ligand-Receptor Binding and Activation Assays in Cellular Systems

Research utilizing cellular systems has demonstrated the direct interaction and activation of PPARα by Ciprofibrate. In transactivation assays, Ciprofibrate has been shown to induce PPARα activation with an EC50 value of 0.9 µM in rat liver H4IIEC3 cells transfected with a PPRE-AB LUC reporter gene plasmid medchemexpress.com. Similar transactivation of GAL4-fused PPARalpha ligand binding domain has been observed in human HepG2 cells treated with Ciprofibrate medchemexpress.com. Studies have also indicated that Ciprofibrate is selective for PPARα over PPARγ and PPARδ at concentrations up to 300 µM netascientific.comcaymanchem.comcaymanchem.com.

While early studies using radiolabeled Ciprofibrate investigated binding to hepatic fractions, they did not detect specific displaceable binding to whole homogenate, microsomal, or cytosolic fractions of rat liver, suggesting binding to serum albumin and potentially other cellular proteins not involved in the activation of genes necessary for peroxisome proliferation nih.gov. However, subsequent research has firmly established Ciprofibrate as a PPARα ligand and activator through various cellular assays medchemexpress.comcaymanchem.com. The binding of Ciprofibrate to PPARα leads to a conformational change in the receptor, facilitating its interaction with coactivators and subsequent binding to PPREs creative-diagnostics.com. Research using Western blot analysis in Morris 7800 C1 cells treated with Ciprofibrate has shown migration of PPARα protein from the cytosol to the cell nucleus, consistent with the activation and translocation of a nuclear receptor upon ligand binding researchgate.net.

Downstream Gene Expression and Cellular Signaling Pathway Analysis

Activation of PPARα by Ciprofibrate leads to significant alterations in the expression of numerous genes involved in various metabolic pathways. Gene expression profiling studies in animal models, such as rats and monkeys, have revealed the widespread transcriptional effects of Ciprofibrate. In rat brain, Ciprofibrate has been shown to potently increase the mRNA abundance of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS), a key ketogenic enzyme, along with lesser increases in other PPARα-regulated mRNAs kcl.ac.uk. This indicates that Ciprofibrate can upregulate genes encoding fatty acid oxidation and ketogenesis enzymes kcl.ac.uk.

In the liver, a primary site of PPARα expression and activity, Ciprofibrate treatment leads to the upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation creative-diagnostics.comnih.govresearchgate.net. This includes enzymes involved in beta-oxidation, which breaks down fatty acids for energy researchgate.netnih.gov. Studies in cynomolgus monkeys treated with Ciprofibrate showed strong upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation, although the magnitude of induction in beta-oxidation pathways was less compared to rodents nih.govresearchgate.net.

Beyond lipid metabolism, Ciprofibrate-mediated PPARα activation also influences inflammatory signaling pathways. PPARα can transrepress inflammatory pathways by interfering with the activity of transcription factors like NF-κB and AP-1 creative-diagnostics.comahajournals.orgkoreascience.kr. In macrophages, PPARα agonists, including Ciprofibrate, have been shown to increase the production of reactive oxygen species (ROS) and upregulate the mRNA levels of NADPH oxidase subunits like p47phox, p67phox, and gp91phox ahajournals.org. Conversely, PPARα activation can also exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as MCP-1, TNF-α, and IL-6 medchemexpress.com.

Data on Gene Expression Changes Induced by Ciprofibrate (Illustrative Example based on search findings):

Gene/PathwayTissue/Cell TypeEffect of Ciprofibrate TreatmentReference
Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) mRNARat BrainIncreased Abundance kcl.ac.uk
Fatty Acid Metabolism GenesMonkey LiverUpregulated nih.govresearchgate.net
Mitochondrial Oxidative Phosphorylation GenesMonkey LiverUpregulated nih.govresearchgate.net
NADPH Oxidase Subunit mRNAs (p47phox, p67phox, gp91phox)MacrophagesIncreased Levels ahajournals.org
Pro-inflammatory Cytokines (MCP-1, TNF-α, IL-6)HepG2 Cells, Mice LiverReduced Production/Levels medchemexpress.com

Impact on Lipid Metabolism Pathways in Cellular and Animal Models

Ciprofibrate's primary pharmacological effect is the modulation of lipid metabolism, leading to beneficial changes in lipoprotein profiles. These effects are largely mediated through PPARα activation, which regulates key enzymes and proteins involved in fatty acid oxidation, lipogenesis, and cholesterol and triglyceride homeostasis patsnap.comcreative-diagnostics.com.

Studies on Fatty Acid Oxidation and Lipogenesis Regulation in Vitro

In vitro studies have demonstrated that Ciprofibrate treatment enhances fatty acid oxidation. Research in rat liver has shown that Ciprofibrate increases the activity of enzymes involved in the activation and oxidation of fatty acids, including palmitoyl-CoA ligase and lignoceroyl-CoA ligase in peroxisomes, mitochondria, and microsomes, as well as the oxidation rates of palmitic acid and lignoceric acid in peroxisomes and mitochondria nih.gov. The differential effect on the oxidation of fatty acids of different chain lengths suggests the involvement of distinct enzymes nih.gov.

Ciprofibrate also influences lipogenesis, the process of fatty acid synthesis. While PPARα activation primarily promotes fatty acid catabolism, it can indirectly affect lipogenesis by altering the availability of substrates and the expression of regulatory enzymes mdpi.com. Studies have shown that fibrates can reduce triglyceride synthesis nih.gov.

Cholesterol and Triglyceride Homeostasis in Experimental Systems

Ciprofibrate treatment in both cellular and animal models leads to significant improvements in cholesterol and triglyceride homeostasis. In cellular models like HepG2 cells, Ciprofibrate has been shown to abolish free fatty acid mixture-induced lipid deposition and decrease triglyceride content medchemexpress.com.

In animal models, Ciprofibrate effectively lowers plasma triglyceride levels and increases HDL-cholesterol levels nih.govoup.comresearchgate.netnih.gov. Studies in type IIB hyperlipoproteinemia patients treated with Ciprofibrate showed significant reductions in plasma total cholesterol, triglycerides, VLDL, and dense LDL particles, along with an increase in total HDL and specifically HDL-3 oup.com. Ciprofibrate treatment also reduced the transfer rate of cholesteryl esters from HDL to apoB-containing lipoproteins oup.com. In apolipoprotein CIII transgenic mouse models of hypertriglyceridemia, Ciprofibrate decreased fasting plasma triglyceride levels netascientific.comcaymanchem.comcaymanchem.com.

Ciprofibrate influences the expression and activity of key enzymes involved in lipoprotein metabolism, such as lipoprotein lipase (B570770) (LPL) and hepatic lipase (HL). Fibrates are known to promote the lipolysis of triglycerides by increasing LPL activity and expression patsnap.comnih.govnih.gov. Studies in mice treated with Ciprofibrate showed increased plasma post heparin lipoprotein lipase activity nih.gov. The effects on hepatic lipase activity can vary depending on the metabolic context nih.gov. Ciprofibrate has also been shown to increase cholesteryl ester transfer protein (CETP) gene expression and plasma activity in certain mouse models, which can influence reverse cholesterol transport caymanchem.comnih.gov.

Data on Ciprofibrate's Impact on Lipid Parameters (Example from clinical study in Type IIB Hyperlipoproteinemia patients):

ParameterBefore Treatment (Mean ± SEM)After Treatment (Mean ± SEM)% Changep-valueReference
Total Cholesterol (mmol/liter)---20%0.002 oup.com
Triglycerides (mmol/liter)---45%0.003 oup.com
VLDL-1 (Sf 60–400) (mg/dl)---40%0.001 oup.com
VLDL-2 (Sf 20–60) (mg/dl)---25%0.003 oup.com
LDL (mg/dl)---17%0.005 oup.com
Dense LDL (mg/dl)---46%<0.0001 oup.com
Total HDL (mg/dl)--+13%0.005 oup.com
HDL-3 (mg/dl)--+22%0.009 oup.com

Note: The table above presents illustrative data based on the described findings in the source. Specific numerical values for "Before Treatment" and "After Treatment" means were not consistently available in the snippet but the percentage change and p-values were provided.

Cellular Responses and Organelle Interactions in Response to Fibrate Exposure in Research Models

Beyond their effects on lipid metabolism, fibrates like Ciprofibrate can induce various cellular responses and interact with organelles, particularly peroxisomes and mitochondria. A hallmark effect of fibrates in rodents is the induction of peroxisome proliferation in liver cells nih.govglpbio.comnih.gov. This increase in peroxisome number is associated with enhanced capacity for fatty acid oxidation nih.gov.

Ciprofibrate exposure can also influence cell cycle regulation. In Fao rat hepatocellular carcinoma cells, Ciprofibrate at a concentration of 250 µM has been shown to induce cell cycle arrest at the G2/M and S phases netascientific.comcaymanchem.comcaymanchem.com. However, this effect was not observed in human HepG2 cells, highlighting potential species-specific differences in cellular responses to fibrates netascientific.comcaymanchem.comcaymanchem.com.

Fibrates can also induce oxidative stress, particularly in rodent liver, due to the increased activity of peroxisomal fatty acid oxidizing enzymes which produce hydrogen peroxide nih.govnih.gov. Studies on the effect of Ciprofibrate on antioxidant enzymes in rat liver revealed changes in the activities and protein levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX) in different cellular compartments, suggesting a complex interplay between increased ROS production and the cellular antioxidant defense system nih.gov.

Ciprofibrate's interaction with PPARα also influences cellular inflammatory responses in various cell types, including macrophages medchemexpress.comahajournals.org. As mentioned earlier, it can modulate the production of inflammatory cytokines and the activity of enzymes involved in generating reactive oxygen species medchemexpress.comahajournals.org.

Research has also explored the effects of Ciprofibrate on other cellular processes, such as cholesterol efflux. Studies have demonstrated that Ciprofibrate can stimulate high-density lipoprotein-mediated cellular cholesterol efflux oup.com.

The effects of Ciprofibrate on cellular responses and organelle interactions underscore the pleiotropic nature of PPARα activation and the complex biological activities of fibrates in various experimental models.

Advanced Research Applications and Future Directions for Ciprofibrate D6

Applications in Proteomics and Protein Turnover Studies Using Stable Isotope Labeling

Stable isotope labeling is a powerful technique used in proteomics to study protein synthesis, degradation, and turnover rates. Methods such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and SILAM (Stable Isotope Labeling in Mammals) involve introducing isotopically labeled amino acids into biological systems, which are then incorporated into newly synthesized proteins. usherbrooke.canih.govliverpool.ac.ukmdpi.com The ratio of labeled to unlabeled peptides, measured by mass spectrometry, allows for the calculation of protein turnover rates. usherbrooke.canih.govliverpool.ac.uk

While Ciprofibrate (B1669075) D6 itself is not typically used as a label for proteins in the same way labeled amino acids are, its application in studies related to proteomics and protein turnover would likely be indirect. Ciprofibrate is known to interact with specific protein targets, notably PPARalpha medchemexpress.commdpi.com. Researchers investigating how Ciprofibrate affects protein expression levels or the turnover rates of its target proteins or downstream effectors could potentially use Ciprofibrate D6. In such studies, this compound would serve as a highly accurate internal standard for quantifying the cellular concentration of Ciprofibrate itself, allowing researchers to correlate drug levels with observed changes in protein dynamics. This quantitative link is crucial for understanding dose-response relationships and the mechanisms by which Ciprofibrate influences protein homeostasis. The precise quantification offered by this compound in mass spectrometry-based workflows complements proteomics data by providing accurate measurements of the compound perturbing the system.

Use as a Chemical Probe for Investigating Specific Biological Pathways

Ciprofibrate functions as a potent peroxisome proliferator and is known to activate PPARalpha (peroxisome proliferator-activated receptor alpha). medchemexpress.commdpi.com This interaction is central to its pharmacological effects, particularly in lipid metabolism. Fibrates, including Ciprofibrate, exert their effects by influencing pathways related to fatty acid oxidation and glucose metabolism, partly through the inactivation of the pyruvate (B1213749) dehydrogenase complex and activation of PDK4. mdpi.com

Methodological Advancements in Isotope Dilution Mass Spectrometry and Quantitative Omics

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis, considered a primary method of measurement in many fields. nih.govnist.govepa.gov The principle involves adding a known amount of an isotopically labeled analog (the internal standard) of the analyte to a sample. nih.govepa.gov The ratio of the natural analyte to the labeled standard is then measured by mass spectrometry, allowing for accurate quantification of the original analyte concentration, even in complex matrices. nih.govnist.govepa.gov

This compound is widely used as a stable isotopically labeled internal standard for the quantification of Ciprofibrate in biological samples, such as plasma, urine, and tissue extracts, as well as in environmental samples. axios-research.comsimsonpharma.com The use of this compound in IDMS methods for Ciprofibrate analysis offers significant advantages, including improved accuracy and precision by compensating for variations during sample preparation, matrix effects, and instrument variability. epa.gov This is particularly important in quantitative omics studies (e.g., pharmacometabolomics) where accurate measurement of drug concentrations and their effects on endogenous metabolites is crucial. mdpi.com The development and refinement of LC-MS/MS and GC-MS methods utilizing this compound as an internal standard have advanced the ability to perform highly sensitive and reproducible quantification of Ciprofibrate, supporting research in pharmacokinetics, drug metabolism, and toxicokinetics. nih.govmdpi.com

Future Research Avenues in Understanding Fibrate Biology in Model Systems and Drug Discovery

Future research into fibrate biology and the discovery of novel lipid-lowering therapies can significantly benefit from the continued use of this compound. Model systems, including cell cultures, zebrafish, and humanized mouse models, are invaluable tools for studying disease mechanisms and evaluating potential drug candidates. mdpi.comtechnologynetworks.com

Employing this compound in these model systems, in conjunction with advanced analytical techniques, can provide critical quantitative data. For instance, using this compound in pharmacokinetic studies within these models can accurately determine drug absorption, distribution, metabolism, and excretion, offering insights into how fibrates behave in different biological contexts. This is particularly relevant for understanding tissue-specific accumulation or metabolism. mdpi.com Furthermore, in studies investigating the efficacy and mechanisms of new drug candidates, this compound can be used in comparative studies or as a reference standard to benchmark the performance of novel compounds against a well-characterized fibrate. technologynetworks.comgoogle.com Quantitative data on target engagement or pathway modulation, facilitated by the precise measurement of Ciprofibrate (using this compound), can help elucidate the complex biological effects of fibrates and identify potential new therapeutic targets or strategies, including combination therapies. google.comnih.gov The integration of quantitative data obtained using this compound with systems biology approaches holds promise for building more accurate predictive models of drug response and advancing the drug discovery pipeline for metabolic disorders. nih.gov

Q & A

Q. Q1. What experimental methods are recommended to validate the PPARα activation efficacy of Ciprofibrate D6 in vitro?

Methodological Answer:

  • Use luciferase reporter assays with PPARα-responsive promoters in HepG2 or HEK293 cells to quantify transcriptional activation.
  • Validate specificity via competitive binding assays with unlabeled Ciprofibrate and PPARα antagonists (e.g., GW6471) .
  • Combine with Western blotting to assess downstream targets like ACOX1 or CPT1A .

Q. Q2. How can deuterium labeling in this compound be leveraged to study its metabolic stability?

Methodological Answer:

  • Perform comparative pharmacokinetic studies using LC-MS to track deuterium retention in plasma and liver tissue.
  • Use metabolic stability assays with human liver microsomes to quantify deuterium loss rates, correlating with CYP450-mediated oxidation .

Advanced Research Questions

Q. Q3. How do contradictory findings on Ciprofibrate-induced hepatotoxicity (e.g., rodent vs. human models) inform the design of studies using this compound?

Methodological Answer:

  • Conduct species-specific comparative studies: Use primary hepatocytes from humans and jerboas (Jaculus orientalis), which resist hepatomegaly, to model interspecies differences in PPARα signaling and oxidative stress responses .
  • Incorporate multi-omics (transcriptomics, lipidomics) to identify conserved vs. divergent pathways in toxicity mechanisms .

Q. Q4. What strategies resolve discrepancies in postprandial lipid modulation data between Ciprofibrate and its deuterated form?

Methodological Answer:

  • Design crossover trials in diabetic animal models (e.g., db/db mice) with standardized fatty meal challenges.
  • Use deuterium tracing (this compound) to isolate drug-specific effects on chylomicron metabolism vs. endogenous lipid oxidation .

Data Analysis and Validation

Q. Q5. How should researchers address variability in peroxisome proliferation assays when using this compound?

Methodological Answer:

  • Normalize data to liver weight/body weight ratios and peroxisomal enzyme activity (e.g., catalase, ACOX1) in subcellular fractions.
  • Apply principal component analysis (PCA) to integrate biomarkers (e.g., BDH inhibition, oxidative stress markers) and reduce dimensionality in datasets .

Q. Q6. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on mitochondrial redox balance?

Methodological Answer:

  • Use nonlinear regression models (e.g., probit analysis) to calculate IC50 values for mitochondrial enzymes like D-3-hydroxybutyrate dehydrogenase.
  • Pair with ANOVA and post-hoc tests (Tukey’s HSD) to compare treatment groups in multi-dose studies .

Experimental Design Challenges

Q. Q7. How can researchers mitigate confounding factors when studying this compound’s effects on endothelial function?

Methodological Answer:

  • Standardize vascular assessments (e.g., flow-mediated dilation) in fasted subjects to minimize postprandial variability.
  • Control for HDL cholesterol changes using ApoA1 knockout models to isolate PPARα-mediated endothelial effects .

Q. Q8. What in vitro models best replicate the hepatic oxidative stress induced by this compound in vivo?

Methodological Answer:

  • Use 3D hepatocyte spheroids treated with this compound and exposed to hyperglycemic conditions to model diabetic hepatotoxicity.
  • Quantify malondialdehyde (MDA) and glutathione (GSH) levels to assess oxidative stress .

Translational and Ethical Considerations

Q. Q9. What preclinical evidence supports the safe transition of this compound to human trials despite rodent hepatotoxicity concerns?

Methodological Answer:

  • Prioritize jerboa models (Jaculus orientalis) that lack hepatomegaly and peroxisome proliferation, mirroring human resistance to these effects.
  • Validate safety via long-term toxicity studies measuring ALT/AST, renal function, and rhabdomyolysis biomarkers .

Q. Q10. How can researchers address ethical concerns in studies involving deuterated compounds like this compound?

Methodological Answer:

  • Adhere to tracer dose guidelines (e.g., ≤1% of total body water deuterium enrichment) to minimize metabolic interference.
  • Include rigorous informed consent protocols in human trials, emphasizing deuterium’s non-radioactive nature and transient biological retention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.